molecular formula C12H17NO B7778905 N-butyl-2-phenylacetamide CAS No. 10264-09-2

N-butyl-2-phenylacetamide

Cat. No.: B7778905
CAS No.: 10264-09-2
M. Wt: 191.27 g/mol
InChI Key: JQZKYZUXIWDPAD-UHFFFAOYSA-N
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Description

N-butyl-2-phenylacetamide: is an organic compound belonging to the amide class. It is characterized by the presence of a butyl group attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-butyl-2-phenylacetamide involves the direct amidation of phenylacetic acid with butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Acylation of Amines: Another method involves the acylation of butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired amide product.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-2-phenylacetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine, N-butyl-2-phenylethylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: N-butyl-2-phenylethylamine.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-butyl-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and stability make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its efficacy in treating certain medical conditions, although it is not yet widely used in clinical practice.

Industry: this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-ethyl-2-phenylacetamide: Similar structure with an ethyl group instead of a butyl group.

    N-propyl-2-phenylacetamide: Similar structure with a propyl group instead of a butyl group.

    N-butyl-2-chloroacetamide: Similar structure with a chloro group on the acetamide moiety.

Uniqueness: N-butyl-2-phenylacetamide is unique due to the presence of the butyl group, which influences its physical and chemical properties. This structural variation can affect its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-butyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-9-13-12(14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKYZUXIWDPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278099
Record name N-butyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-09-2
Record name NSC6033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylacetic acid (16 g, 117.6 mmol) and methanol (60 ml) were added to a 250 ml three-necked flask, followed by addition of 5 drops of concentrated sulphuric acid. The resulting solution was heated to reflux for 6 hours. Then, the mixture was cooled to room temperature, followed by adding n-butylamine (12 ml, 121.4 mmol), and heated to reflux for another 3 hours. After the reaction was completed, it was cooled to room temperature. Most of the solvent was removed by rotary vacuum evaporation, 30 ml of water was added thereinto, and the mixture was extracted with ethyl acetate (3×80 ml). The combined organic layer was dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure to yield 15.9 g of N-n-butylphenylacetamide (white solid, yield: 70.4%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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